molecular formula C12H17NO7 B1434002 Mal-PEG3-CH2COOH CAS No. 518044-38-7

Mal-PEG3-CH2COOH

Cat. No. B1434002
M. Wt: 287.27 g/mol
InChI Key: RBDYDQKDARVFDG-UHFFFAOYSA-N
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Description

Mal-PEG3-CH2COOH, with the CAS number 518044-38-7, is a chemical compound used in bioconjugation and organic synthesis . It is a derivative of polyethylene glycol (PEG), a biocompatible polymer that is widely used in biomedical research .


Molecular Structure Analysis

Mal-PEG3-CH2COOH is composed of a maleimide group, a PEG spacer consisting of three ethylene glycol units, and a carboxylic acid group . The maleimide group is a reactive site that can be used to attach Mal-PEG3-CH2COOH to thiol-containing biomolecules, such as proteins, peptides, or antibodies, through a thiol-maleimide reaction .


Chemical Reactions Analysis

The maleimide group in Mal-PEG3-CH2COOH is highly reactive towards thiol (-SH) groups . This allows for the site-specific conjugation of molecules in a variety of pharmaceutical research and development applications .


Physical And Chemical Properties Analysis

Mal-PEG3-CH2COOH has a molecular weight of 287.27 and a chemical formula of C12H17NO7 .

Scientific Research Applications

Characterization and Analysis Techniques

  • Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) : This method is crucial in the characterization of polymers like Poly(ethylene glycol) (PEG), a category to which Mal-PEG3-CH2COOH belongs. It enables accurate mass measurements and identification of end groups in polymers, including PEG derivatives (Montaudo et al., 1995). Additionally, this technique is used to investigate oxidative degradation of PEG, assisting in the understanding of degradation products and mechanisms (Payne et al., 2020).

  • Spectrophotometric Assays : For substances like methoxy(polyethylene glycol)-maleimide (mPEG-mal), spectrophotometric methods have been developed for quantifying these compounds in PEGylation reaction mixtures, which are significant in drug delivery studies (Nanda et al., 2016).

Applications in Biotechnology and Medicine

  • PEGylation of Biological Macromolecules : PEGylation, the process of covalently attaching PEG, is vital in modifying biological macromolecules, such as peptides and proteins. This modification can enhance the stability, solubility, and bioavailability of therapeutic proteins and peptides (Roberts et al., 2002).

  • Protein Conjugation : PEG derivatives like PEG-maleimide are used for site-specific conjugation in therapeutic proteins. These conjugates can improve the pharmacokinetics of proteins, enhancing their therapeutic efficacy (Salmaso et al., 2009).

  • Drug Delivery Systems : MALDI-TOF MS is instrumental in the development of multifunctional drug delivery systems, such as polymeric micelles that can selectively target and eliminate cancer cells (Chen et al., 2015).

Environmental and Material Science Applications

  • Degradation Studies : Understanding the degradation behavior of PEG in various processes like photo-Fenton and H2O2/UV treatments is crucial for environmental applications. This knowledge is essential for dealing with PEG pollution and degradation in natural environments (Giroto et al., 2010).

  • Polymer Analysis : MALDI-TOF MS is also used in the characterization of synthetic polymers, including PEG and its derivatives, for quality control and monitoring reactions in polymer synthesis (Zhao et al., 2007).

properties

IUPAC Name

2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO7/c14-10-1-2-11(15)13(10)3-4-18-5-6-19-7-8-20-9-12(16)17/h1-2H,3-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDYDQKDARVFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128981
Record name Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG3-CH2COOH

CAS RN

518044-38-7
Record name Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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